Fmoc-Ala(1-Pyz)-OH, or 9-fluorenylmethoxycarbonyl-alanine(1-pyrazole)-hydroxyl, is a specialized amino acid derivative used primarily in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino functionality during peptide assembly, allowing for selective coupling and deprotection processes. This compound is classified as a protected amino acid and is integral to solid-phase peptide synthesis (SPPS).
Fmoc-Ala(1-Pyz)-OH falls under the category of Fmoc-protected amino acids, which are widely utilized in the field of organic chemistry and biochemistry for synthesizing peptides. It is derived from L-alanine, a naturally occurring amino acid, with an additional pyrazole moiety incorporated into its structure. The compound is commercially available from various chemical suppliers and is often used in research laboratories focusing on peptide chemistry.
The synthesis of Fmoc-Ala(1-Pyz)-OH typically involves several key steps:
Fmoc-Ala(1-Pyz)-OH participates in various chemical reactions typical of amino acids and peptide synthesis:
The stability and reactivity of the pyrazole moiety also allow for additional modifications or functionalizations depending on the desired peptide sequence.
The mechanism underlying the use of Fmoc-Ala(1-Pyz)-OH in peptide synthesis involves several steps:
This process allows for efficient assembly of peptides while minimizing side reactions that could occur without proper protection.
Analytical methods such as HPLC and mass spectrometry are commonly employed to assess purity and confirm identity.
Fmoc-Ala(1-Pyz)-OH is widely used in:
This compound exemplifies the versatility and significance of protected amino acids in modern chemical biology and pharmaceutical sciences.
The integration of heterocyclic moieties into amino acid side chains represents a pivotal advancement in peptide engineering. Pyrazole-functionalized amino acids, such as Fmoc-Ala(1-Pyz)-OH (where "Pyz" denotes a 1-pyrazolyl group attached to the β-carbon of alanine), emerged in the late 1990s as tools to confer unique physicochemical and biological properties. These non-canonical amino acids enable precise modulation of peptide conformation through steric effects and participate in metal coordination or hydrogen bonding, expanding functional diversity beyond the 20 proteinogenic amino acids [7]. Early applications focused on mimicking phosphotyrosine in signal transduction inhibitors, leveraging pyrazole’s ability to adopt tetrahedral geometry similar to phosphate groups. The strategic placement of nitrogen atoms within the pyrazole ring further allows for directional interactions in supramolecular assemblies, as demonstrated in self-assembling peptide hydrogels and catalytic peptidomimetics [3] [7].
Table 1: Evolution of Pyrazole-Modified Amino Acids in Peptide Science
Time Period | Key Developments | Functional Impact |
---|---|---|
1990–2000 | First synthetic routes to C-linked pyrazolyl alanines | Enabled bioisosteric replacement of histidine or phosphorylated residues |
2000–2010 | Solid-phase incorporation via Fmoc chemistry | Facilitated on-resin cyclization for constrained epitopes |
2010–Present | Applications in metallopeptide catalysts | Enhanced catalytic activity in hydrolytic enzymes |
The synthesis of Fmoc-Ala(1-Pyz)-OH typically proceeds through a multi-step organic route: alkylation of diethyl acetamidomalonate with 1-chloromethylpyrazole, followed by hydrolysis and decarboxylation. Subsequent Fmoc protection yields a building block compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols. This synthetic accessibility accelerated its adoption in peptide drug discovery, particularly for kinase-targeted therapeutics where the pyrazole mimics ATP-binding motifs [3] [8].
Orthogonal protection—the independent removal of specific protecting groups during synthesis—is essential for constructing complex peptides with post-translational modifications. Fmoc-Ala(1-Pyz)-OH exemplifies this principle due to the inherent compatibility of its pyrazole nitrogen with diverse protection schemes. Unlike canonical amino acids with nucleophilic side chains (e.g., lysine or cysteine), the pyrazole moiety exhibits lower nucleophilicity, reducing the risk of side reactions during backbone assembly. This permits the use of minimal side-chain protection strategies, streamlining synthesis [1] [8].
The pyrazole ring’s stability toward piperidine (used for Fmoc deprotection) and trifluoroacetic acid (TFA, used for resin cleavage) enables seamless integration into Fmoc/tBu-based SPPS. However, when selective modification of the pyrazole nitrogen is required, specialized protecting groups demonstrate rigorous orthogonality:
Table 2: Orthogonality Comparison of Protecting Groups for Pyrazole-Functionalized Residues
Protecting Group | Deprotection Reagent | Compatibility with Pyrazole | Orthogonal to Fmoc/tBu |
---|---|---|---|
None | N/A | High (inherent stability) | Yes |
Alloc | Pd(0)/PhSiH₃ | Excellent | Yes |
ivDde | 2–4% Hydrazine/DMF | Excellent | Yes |
Mtt (4-Methyltrityl) | 1% TFA/DCM | Moderate (risk of protonation) | Conditional |
This orthogonality facilitates applications such as:
Incorporating Fmoc-Ala(1-Pyz)-OH into peptide chains challenges traditional SPPS paradigms due to altered steric and electronic properties. Computational and empirical models address these challenges through three key frameworks:
A. Side-Chain-Induced Backbone ModulationThe bulky pyrazole group influences local backbone dihedral angles (φ/ψ), favoring polyproline II helix or β-sheet conformations. Molecular dynamics simulations reveal that pyrazole’s dipole moment (∼3.5 Debye) stabilizes hydrogen bonds with adjacent carbonyls, reducing conformational entropy. This preorganization enhances binding affinity in peptide–protein interactions, as validated in SH2 domain inhibitors where Ala(1-Pyz) improved IC₅₀ by 8-fold versus alanine [3] [7].
B. Solvation DynamicsPyrazole’s mixed hydrophilic/hydrophobic character (LogP ∼0.9) necessitates optimized coupling protocols. Empirical studies show that:
C. Chemoselective Ligation CompatibilityFmoc-Ala(1-Pyz)-OH participates in native chemical ligation (NCL) when positioned at C-termini, as the pyrazole does not compete with thioester reactivity. Additionally, the ring’s electron-withdrawing nature enhances kinetics in serine/threonine ligations by stabilizing O-acyl intermediates [5] [8].
Table 3: SPPS Parameters for Fmoc-Ala(1-Pyz)-OH vs. Canonical Amino Acids
Parameter | Fmoc-Ala(1-Pyz)-OH | Fmoc-Alanine-OH |
---|---|---|
Coupling time (min) | 45–60 | 20–30 |
Optimal activation reagent | HATU/HOAt | HBTU/HOBt |
Aggregation propensity | Moderate–High | Low |
Orthogonal deprotection | Alloc/ivDde required | Not applicable |
These frameworks enable rational deployment of Fmoc-Ala(1-Pyz)-OH in synthesizing:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9